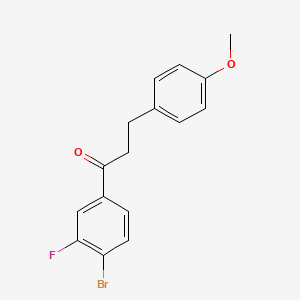

4'-Bromo-3'-fluoro-3-(4-methoxyphenyl)propiophenone

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official name being 1-(4-bromo-3-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one. This nomenclature reflects the structural organization where the carbonyl group serves as the central functional unit connecting two distinct aromatic systems. The compound is also referenced by its alternative name 4'-Bromo-3'-fluoro-3-(4-methoxyphenyl)propiophenone, which emphasizes its classification within the propiophenone family.

The molecular formula C16H14BrFO2 indicates a molecular composition consisting of sixteen carbon atoms, fourteen hydrogen atoms, one bromine atom, one fluorine atom, and two oxygen atoms. The molecular weight has been precisely determined as 337.18 grams per mole, establishing its position as a medium-sized organic molecule with significant halogen content. The Chemical Abstracts Service registry number 898775-92-3 provides a unique identifier for this compound in chemical databases and literature.

Structural analysis reveals the presence of multiple functional groups that define the compound's chemical behavior. The propanone backbone features a three-carbon chain with a ketone functionality at the first position, connecting two aromatic ring systems. The 4-methoxyphenyl group contributes an electron-donating methoxy substituent, while the 4-bromo-3-fluorophenyl moiety introduces electron-withdrawing halogen atoms that significantly influence the compound's electronic properties.

Crystallographic Characterization and Conformational Studies

Crystallographic analysis of halogenated propiophenone derivatives reveals fundamental insights into the three-dimensional arrangement of atoms within the crystal lattice. The crystal structure represents the ordered spatial arrangement of molecules, with specific attention to the positioning of the bromine and fluorine substituents relative to the carbonyl group. Crystal structures of organic compounds typically exhibit specific packing arrangements that minimize intermolecular repulsion while maximizing attractive interactions.

The unit cell parameters define the fundamental repeating unit of the crystal structure, with measurements including the lengths of principal axes and angles between them. For propiophenone derivatives, the crystal packing often exhibits specific orientational preferences driven by halogen bonding interactions and aromatic stacking effects. The atomic packing factor, calculated as the proportion of space filled by atoms within the unit cell, provides quantitative assessment of crystal density and molecular arrangement efficiency.

Conformational studies of fluorinated propiophenone derivatives demonstrate significant preferences for specific molecular geometries. Research on 2'-fluoro-substituted acetophenone derivatives has revealed exclusive formation of s-trans conformers in solution, as determined through nuclear magnetic resonance spectroscopy analysis. These conformational preferences arise from specific intramolecular interactions between the fluorine atom and adjacent hydrogen atoms, with measured internuclear distances ranging from 2.39 to 2.48 angstroms.

The crystallographic data for similar compounds shows systematic variations in bond lengths and angles depending on the nature and position of substituents. X-ray crystallographic analysis typically reveals precise atomic coordinates, with temperature factors indicating the degree of thermal motion for individual atoms. The presence of both bromine and fluorine atoms in 4'-Bromo-3'-fluoro-3-(4-methoxyphenyl)propiophenone likely influences the overall molecular conformation through a combination of steric and electronic effects.

Comparative Analysis with Related Propiophenone Derivatives

Comparative structural analysis across the propiophenone derivative family reveals systematic relationships between substituent patterns and molecular properties. The compound 4'-Bromo-3'-fluoro-3-(4-methoxyphenyl)propiophenone can be compared with several closely related structures, including 4'-Bromo-3-(4-methoxyphenyl)propiophenone and 3'-Fluoro-3-(4-methoxyphenyl)propiophenone, which differ only in their halogen substitution patterns.

The molecular weight progression across this series demonstrates the additive effects of halogen substitution. The unsubstituted 3-(4-methoxyphenyl)propiophenone would have a significantly lower molecular weight, while the addition of bromine increases the mass by approximately 79 atomic mass units, and fluorine contributes an additional 19 atomic mass units. This systematic progression allows for structure-property relationship studies across the derivative series.

Electronic properties vary significantly across related propiophenone derivatives depending on the nature and position of substituents. The 4-methoxyphenyl group consistently contributes electron-donating character through resonance effects, while halogen substituents introduce varying degrees of electron withdrawal. The combination of bromine and fluorine in the 4'-Bromo-3'-fluoro derivative creates a unique electronic environment that differs from compounds containing only single halogen substitutions.

Solubility characteristics also show systematic variation across the propiophenone derivative family. The introduction of halogen atoms typically reduces water solubility while increasing lipophilicity, with bromine having a more pronounced effect than fluorine. The methoxy group provides some polar character that partially counteracts the lipophilic contributions of the halogen substituents.

Research on similar propiophenone derivatives has revealed diverse biological activities, including potential anti-human immunodeficiency virus protease activity. Three-dimensional quantitative structure-activity relationship studies have identified key structural features that correlate with biological potency, including the spatial arrangement of aromatic rings and the electronic properties of substituents. These findings suggest that the specific substitution pattern in 4'-Bromo-3'-fluoro-3-(4-methoxyphenyl)propiophenone may confer unique biological properties worthy of further investigation.

Properties

IUPAC Name |

1-(4-bromo-3-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrFO2/c1-20-13-6-2-11(3-7-13)4-9-16(19)12-5-8-14(17)15(18)10-12/h2-3,5-8,10H,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTIZOIAMGJZPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644279 | |

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-92-3 | |

| Record name | 1-Propanone, 1-(4-bromo-3-fluorophenyl)-3-(4-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Common Reaction Types

- Aldol Condensation or Claisen-Schmidt Reaction: Between substituted benzaldehydes and phenylacetic acids or their derivatives, often base-catalyzed.

- Friedel-Crafts Acylation: Using acyl chlorides or anhydrides with substituted aromatic rings, catalyzed by Lewis acids such as aluminum chloride.

- Palladium-Catalyzed Cross-Coupling: For introducing aryl substituents or halogens efficiently under mild conditions.

Detailed Preparation Methods

Synthesis via Aldol Condensation

A typical laboratory synthesis involves the condensation of 4-bromo-3-fluorobenzaldehyde with 4-methoxyphenylacetic acid or its derivatives in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds with:

- Formation of an enolate intermediate from the methoxyphenylacetic acid derivative.

- Nucleophilic attack on the aldehyde carbonyl carbon.

- Subsequent dehydration and rearrangement to yield the propiophenone structure.

| Parameter | Typical Value |

|---|---|

| Base | Potassium carbonate (K2CO3) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80–120 °C |

| Reaction Time | 6–24 hours |

| Work-up | Aqueous quench, extraction with organic solvents, purification by recrystallization or chromatography |

This method is supported by analogous syntheses of related propiophenone derivatives and provides moderate to good yields.

Friedel-Crafts Acylation Route

An alternative route involves:

- Starting from 4-bromo-3-fluorobenzoyl chloride or the corresponding acid derivative.

- Friedel-Crafts acylation with 4-methoxybenzene or its derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

- Control of temperature and stoichiometry is critical to avoid polyacylation.

| Parameter | Typical Value |

|---|---|

| Catalyst | Aluminum chloride (AlCl3) |

| Solvent | Anhydrous chloroform or dichloromethane |

| Temperature | 0–25 °C initially, then room temperature |

| Reaction Time | Several hours to overnight |

| Work-up | Quenching with ice water, extraction, drying, and purification |

This method is classical for propiophenone derivatives and is referenced in patents for related bromo- and fluoro-substituted propiophenones.

Palladium-Catalyzed Cross-Coupling

For industrial or scalable synthesis, palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling may be employed to introduce the 4-methoxyphenyl group onto a pre-halogenated propiophenone intermediate.

- This method offers high selectivity and yields.

- Requires palladium catalysts, ligands, and optimized reaction conditions.

Though specific literature for this exact compound is limited, similar halogenated propiophenones have been synthesized using such methods.

Purification and Characterization

- Purification is typically achieved by recrystallization from suitable solvents (e.g., petroleum ether, ethyl acetate mixtures) or flash chromatography.

- Characterization includes NMR, mass spectrometry, and melting point determination to confirm structure and purity.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst/Base | Solvent | Temp (°C) | Yield Range | Notes |

|---|---|---|---|---|---|---|

| Aldol Condensation | 4-bromo-3-fluorobenzaldehyde + 4-methoxyphenylacetic acid | K2CO3 or NaOH | DMF or ethanol | 80–120 | Moderate to good | Common lab synthesis; base-catalyzed |

| Friedel-Crafts Acylation | 4-bromo-3-fluorobenzoyl chloride + 4-methoxybenzene | AlCl3 | Chloroform or DCM | 0–25 | Moderate | Requires careful control to avoid side reactions |

| Pd-Catalyzed Cross-Coupling | Halogenated propiophenone + boronic acid derivative | Pd catalyst + ligand | Various (toluene, DMF) | 80–130 | High | Industrial scalability, selective |

Research Findings and Considerations

- The presence of both bromo and fluoro substituents requires careful control of reaction conditions to prevent halogen exchange or side reactions.

- Methoxy substitution on the phenyl ring influences electronic properties and reactivity, often enhancing solubility and directing reactivity in condensation steps.

- Literature and patent data indicate that the bromination step often precedes coupling reactions, with aluminum chloride catalysis used for selective bromination of propiophenone derivatives.

- Industrial syntheses may optimize reaction times, temperatures, and catalysts to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 4'-Bromo-3'-fluoro-3-(4-methoxyphenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Halogen atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles like ammonia (NH3) or sodium hydroxide (NaOH) can be used for substitution reactions.

Major Products Formed:

Oxidation: 4'-Bromo-3'-fluoro-3-(4-methoxyphenyl)propiophenone can be oxidized to form 4'-bromo-3'-fluoro-3-(4-methoxyphenyl)propionic acid.

Reduction: Reduction can yield 4'-bromo-3'-fluoro-3-(4-methoxyphenyl)propanol.

Substitution: Substitution reactions can produce derivatives such as 4'-amino-3'-fluoro-3-(4-methoxyphenyl)propiophenone.

Scientific Research Applications

4'-Bromo-3'-fluoro-3-(4-methoxyphenyl)propiophenone has several scientific research applications:

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe in biological studies to understand the interaction of functional groups with biological macromolecules.

Industry: It is used in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 4'-Bromo-3'-fluoro-3-(4-methoxyphenyl)propiophenone exerts its effects involves its interaction with specific molecular targets and pathways. The presence of bromo and fluoro groups enhances its reactivity, allowing it to participate in various biochemical processes. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular functions.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

Substituent Effects on Reactivity and Physical Properties

Halogen Effects :

- Methoxyphenyl Group: The 4-methoxyphenyl moiety donates electrons via resonance, increasing the compound’s stability in oxidative conditions compared to non-substituted analogs .

Steric Considerations :

- The 3'-fluoro and 4'-bromo substituents on the aryl ring create steric hindrance, slowing down electrophilic attacks at the para position .

Biological Activity

4'-Bromo-3'-fluoro-3-(4-methoxyphenyl)propiophenone is a synthetic organic compound that belongs to the class of propiophenones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C16H14BrF O and features a bromo group at the 4' position, a fluoro group at the 3' position, and a methoxyphenyl group. Its unique structure contributes to its reactivity and interaction with biological targets.

Anticancer Properties

Research has indicated that compounds similar to 4'-Bromo-3'-fluoro-3-(4-methoxyphenyl)propiophenone exhibit significant anticancer properties. For instance, structurally related analogues have been shown to inhibit aromatase activity, which is crucial in estrogen synthesis and is a target for breast cancer treatment. Studies have demonstrated that derivatives with similar functional groups can effectively modulate estrogen receptor activity, thus potentially serving as therapeutic agents in hormone-dependent cancers .

The biological activity of 4'-Bromo-3'-fluoro-3-(4-methoxyphenyl)propiophenone may be attributed to its ability to interact with various molecular targets:

- Aromatase Inhibition : Similar compounds have shown potent inhibition of aromatase, suggesting that this compound may also possess similar properties.

- Estrogen Receptor Modulation : The methoxy group enhances binding affinity to estrogen receptors, which can lead to altered cellular signaling pathways involved in cancer progression .

Case Studies

- Aromatase Inhibitors : A study explored the synthesis and biological evaluation of norendoxifen analogues, revealing that modifications around the phenyl rings significantly influenced their inhibitory potency against aromatase. This suggests potential for similar modifications in 4'-Bromo-3'-fluoro-3-(4-methoxyphenyl)propiophenone to enhance anticancer efficacy .

- Neurotoxicity Assessment : Another study assessed the neurotoxic effects of substituted phenethylamines, providing insights into how structural modifications can influence cytotoxicity in neuronal cells. Although not directly related to our compound, it highlights the importance of understanding structure-activity relationships in drug design .

Comparative Analysis

To understand the potential of 4'-Bromo-3'-fluoro-3-(4-methoxyphenyl)propiophenone better, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4'-Chloro-3-(4-methoxyphenyl)propiophenone | Structure | Antimicrobial and anticancer properties |

| Norendoxifen | Structure | Aromatase inhibitor with dual receptor activity |

| Alpha-(4-Methoxyphenyl)propiophenone | Structure | Psychoactive properties affecting CNS pathways |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4'-Bromo-3'-fluoro-3-(4-methoxyphenyl)propiophenone, and how can yield be maximized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using AlCl₃ as a catalyst in anhydrous dichloromethane. Key parameters include controlling the stoichiometry of the bromo-fluoro aromatic precursor and the 4-methoxyphenylpropionyl chloride. Side reactions, such as over-acylation, are minimized by slow addition of the acyl chloride at 0–5°C. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. Which spectroscopic techniques are essential for structural confirmation, and what diagnostic signals should be prioritized?

- Methodological Answer :

- ¹H NMR : Aromatic protons from the 4-methoxyphenyl group appear as a doublet near δ 6.8–7.2 ppm, while the ketone carbonyl (C=O) is confirmed by absence of proton signals in this region.

- ¹⁹F NMR : A singlet near δ -110 to -115 ppm confirms the fluorine substituent.

- IR Spectroscopy : A strong absorption band at ~1680 cm⁻¹ corresponds to the ketone C=O stretch.

- Mass Spectrometry (HRMS) : The molecular ion peak [M+H]⁺ should match the calculated mass (C₁₆H₁₃BrFO₂: ~343.0 g/mol) .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Protective Equipment : Nitrile gloves and safety goggles are mandatory due to potential skin/eye irritation.

- Storage : Store at 2–8°C in amber glass vials under inert gas (N₂ or Ar) to prevent degradation. Contradictory thermal stability data in similar bromo-fluoro ketones suggest avoiding prolonged exposure to light .

Advanced Research Questions

Q. How do bromo and fluoro substituents influence electronic effects in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a superior leaving group in Suzuki-Miyaura couplings, while the fluorine’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbonyl group. Computational studies (DFT) on analogous compounds show that the C-Br bond’s low bond dissociation energy (∼65 kcal/mol) facilitates oxidative addition with Pd(0) catalysts. Fluorine’s inductive effect also reduces electron density at the para-position, directing cross-coupling to the bromine site .

Q. What intermolecular interactions dominate the crystal packing of similar bromo-fluoro propiophenones?

- Methodological Answer : X-ray diffraction studies of (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one reveal halogen bonding (Br···O, 3.2 Å) and π-π stacking (3.8 Å spacing) between aromatic rings. These interactions correlate with higher melting points (∼150°C) and reduced solubility in nonpolar solvents, guiding solvent selection for recrystallization .

Q. How can contradictory NMR data in derivatives be resolved to confirm regiochemistry?

- Methodological Answer : Ambiguities in NOE (Nuclear Overhauser Effect) or coupling constants can arise from rotational isomers. Strategies include:

- Variable Temperature NMR : Cooling to -40°C slows rotation, splitting signals into distinct conformers.

- 2D NMR (HSQC, HMBC) : Correlate ¹H-¹³C long-range couplings to confirm substituent positions.

- Computational Modeling (DFT) : Compare calculated chemical shifts with experimental data to validate assignments .

Data Contradiction Analysis

Q. Why might synthetic yields vary significantly between Friedel-Crafts and Ullmann-type routes?

- Methodological Answer : Friedel-Crafts acylation typically achieves 60–75% yield but is sensitive to moisture, while Ullmann coupling (CuI/ligand systems) offers higher regioselectivity (>85% yield) but requires stringent oxygen-free conditions. Contradictions in literature yields often stem from unoptimized catalyst loading (e.g., 10 mol% CuI vs. 5 mol%) or competing protodehalogenation in Ullmann reactions .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.